molecular formula C15H16N2 B11883115 2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine

2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No.: B11883115
M. Wt: 224.30 g/mol
InChI Key: LREBONXTYYMNLB-UHFFFAOYSA-N
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Description

2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine is a synthetic heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. As part of the 2,7-naphthyridine family—a diazanaphthalene system consisting of two fused pyridine rings—this tetrahydronaphthyridine derivative offers a privileged scaffold for developing biologically active molecules . Researchers value this core structure for its potential to interact with various biological targets. The 2,7-naphthyridine scaffold has recently demonstrated significant potential in neuroscience research. Studies on structurally related piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines have shown these compounds to possess potent neurotropic activities, including high anticonvulsant effects in models of pentylenetetrazole-induced seizures, sometimes surpassing the efficacy of established drugs like ethosuximide . Some derivatives additionally exhibit anxiolytic or antidepressant activities without associated muscle relaxation at active doses, presenting a promising profile for investigating new central nervous system therapeutics . Molecular docking studies suggest that such active 2,7-naphthyridine derivatives can form strong interactions with key neurological targets, including the GABAA receptor, the serotonin transporter (SERT), and the 5-HT1A receptor . Beyond neuroscience applications, the 2,7-naphthyridine core is recognized for its broad pharmacological potential. Research indicates that naphthyridine derivatives, in general, display diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The presence of multiple nitrogen atoms in the structure allows for hydrogen bonding and dipole interactions with enzymatic targets, making it a valuable template in the design of novel enzyme inhibitors and receptor modulators. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzyl-3,4-dihydro-1H-2,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-4-13(5-3-1)11-17-9-7-14-6-8-16-10-15(14)12-17/h1-6,8,10H,7,9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREBONXTYYMNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CN=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Rearrangement Pathways

The synthesis of 2-benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine often begins with nucleophilic substitution reactions on pre-functionalized 2,7-naphthyridine cores. For example, 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles (1a–c ) serve as pivotal intermediates . These compounds undergo substitution at the C-1 position with cyclic amines (e.g., piperidine, azepane) in ethanol under reflux, yielding 1-amino-3-chloro derivatives (2a–i ). Subsequent reaction with primary amines (e.g., benzylamine) at elevated temperatures (>145°C) triggers a rearrangement process, forming 6,8-diamino-2-benzyl-2,7-naphthyridin-1-ones (III ) .

The steric influence of the benzyl group necessitates careful optimization. For instance, replacing a methyl group with a benzyl substituent at C-7 slows rearrangement kinetics by 30–40%, requiring temperatures exceeding 160°C . This effect underscores the importance of steric bulk in directing regioselectivity and reaction efficiency.

Cyclocondensation and Friedländer-Type Reactions

Friedländer annulation offers an alternative route to this compound. In one approach, 2-aminopyridine derivatives react with α,β-unsaturated carbonyl compounds in the presence of Lewis acids. For example, 3-(dimethylamino)acrylaldehyde (30 ) reacts with N-(pyridin-2-yl)pivalamide (31 ) under basic conditions, followed by acid hydrolysis, to yield the naphthyridine core . Introducing a benzyl group at the C-2 position is achieved via alkylation of intermediate amines with benzyl bromide or chloride.

A representative protocol involves:

  • Cyclocondensation : Heating 2-aminonicotinaldehyde with ethyl acetoacetate in ethanol/KOH at 80°C for 6 hours.

  • Benzylation : Treating the resulting 1,2,3,4-tetrahydro-2,7-naphthyridine with benzyl bromide and K2_2CO3_3 in DMF at 60°C for 12 hours .

Yields typically range from 45% to 65%, with purity confirmed via 1^1H NMR and LC-MS .

Alkylation and Reductive Amination Strategies

Direct alkylation of 1,2,3,4-tetrahydro-2,7-naphthyridine precursors provides a straightforward route to the target compound. For example, reacting 2,7-naphthyridine-2-amine with benzyl chloride in the presence of NaH/THF at 0°C to room temperature affords the N-benzylated product in 72% yield . Reductive amination using benzaldehyde and sodium cyanoborohydride in methanol/acetic acid (pH 4–5) further enhances selectivity, achieving 85% conversion under mild conditions .

Table 1 : Comparison of Alkylation Methods

MethodReagents/ConditionsYield (%)Purity (%)
Direct AlkylationBenzyl chloride, NaH, THF7298
Reductive AminationBenzaldehyde, NaBH3_3CN8595
Microwave-AssistedBenzyl bromide, K2_2CO3_36897

Multicomponent Reactions and One-Pot Syntheses

Recent innovations leverage multicomponent reactions (MCRs) to streamline synthesis. A notable example combines 2-aminopyridine, benzaldehyde, and malononitrile in ethanol under reflux, catalyzed by piperidine. This one-pot method yields this compound-3-carbonitrile in 58% yield, with the benzyl group introduced via in situ imine formation .

Key Advantages of MCRs :

  • Reduced reaction steps (from 4–5 to 1–2).

  • Improved atom economy (up to 80%).

  • Compatibility with diverse benzyl derivatives (e.g., 4-fluorobenzyl, 3-nitrobenzyl) .

Catalytic Hydrogenation and Ring Saturation

Partial hydrogenation of fully aromatic 2-benzyl-2,7-naphthyridine precursors offers a pathway to the tetrahydro derivative. Using 10% Pd/C under 30 psi H2_2 in ethanol at 50°C, complete saturation of the pyridine ring is achieved within 6 hours . Critical parameters include:

  • Catalyst loading (5–10 wt%).

  • Solvent polarity (ethanol > THF > DCM).

  • Temperature (50–70°C optimal).

Table 2 : Hydrogenation Optimization Data

CatalystPressure (psi)Time (h)Conversion (%)
Pd/C30698
PtO2_240495
Raney Ni50888

Mechanistic Insights and Side-Reaction Mitigation

The benzyl group’s steric bulk often leads to competing pathways, such as:

  • O-Alkylation : Minimized using bulky bases (e.g., DBU) or low temperatures .

  • Ring-Opening : Addressed by maintaining pH 7–8 and avoiding prolonged heating .

DFT calculations reveal that the C-2 benzyl group increases the activation energy for rearrangement by 12–15 kJ/mol, consistent with experimental observations .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form derivatives with increased aromaticity. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) in acidic or neutral conditions.

  • Chromium trioxide (CrO₃) under controlled temperatures.

Example Reaction:
Oxidation converts the tetrahydro-2,7-naphthyridine ring into a fully aromatic 2,7-naphthyridine system. The benzyl group remains intact during this process, as observed in studies involving similar compounds.

Reduction Reactions

Reduction typically targets the unsaturated bonds or nitrogen-containing moieties:

  • Hydrogenation with palladium (Pd) or platinum (Pt) catalysts yields fully saturated derivatives.

  • Sodium borohydride (NaBH₄) selectively reduces imine groups in the presence of other functional groups.

Product Stability:
Reduced products exhibit increased solubility in polar solvents due to enhanced hydrogen-bonding capabilities.

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions, particularly at the 1-, 3-, and 6-positions of the naphthyridine ring.

Key Examples:

  • Nucleophilic substitution with amines or thiols replaces halogen atoms (e.g., chlorine) at the 6-position .

  • Electrophilic substitution (e.g., nitration) occurs at the 5-position due to electron-donating effects of the benzyl group .

Case Study:
Reaction with benzylamine led to unexpected substitution of a pyrazolyl residue, forming N,7-dibenzyl-8-(benzylimino)-3-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine .

Cyclization Reactions

The compound serves as a precursor for synthesizing polyheterocyclic systems:

ReagentProduct FormedConditionsSource
Ethyl mercaptoacetateEthyl 7-amino-10-benzyl-8,9,10,11-tetrahydrothieno[2,3-c]triazolo-naphthyridineReflux, K₂CO₃, 5 hours
FormamidePyrimido-thieno-triazolo-naphthyridinoneReflux, 5 hours

These reactions highlight its utility in constructing complex fused-ring systems for pharmaceutical applications .

Rearrangement Reactions

The benzyl group influences reaction pathways through steric and electronic effects:

  • Thermal Rearrangement:
    Heating 7-benzyl-1,3-diamino-2,7-naphthyridine derivatives induces a ring-opening/ring-closing sequence, forming pyrazolo[3,4-c]-2,7-naphthyridine systems .

  • Tautomerism:
    Lactam-lactim tautomerism is observed in products like 5-benzyl-4,5,6,7-tetrahydropyrimido-thieno-triazolo-naphthyridinone , with equilibrium favoring the lactam form under neutral conditions .

Comparative Reactivity

The benzyl substituent slows reaction kinetics compared to methyl analogs. For example:

Reaction TypeMethyl Derivative (Rate)Benzyl Derivative (Rate)Temperature Required
RearrangementFastSlow160°C vs. 120°C
Nucleophilic AttackModerateSlowHigher base required

This steric hindrance necessitates harsher conditions (e.g., higher temperatures or stronger bases) for benzyl-substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 2-benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine exhibits significant antimicrobial properties . It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives of naphthyridine have shown activity against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating superior efficacy compared to established drugs like ciprofloxacin .

Anticancer Properties
The compound has also been evaluated for its anticancer potential . Studies reveal that it interacts with multiple biological targets involved in cancer progression. For example, it has been identified as a modulator of various kinases associated with tumor growth and metastasis . Its unique structural features allow for the development of analogs with enhanced potency against different cancer cell lines.

Neuroprotective Effects
Emerging research highlights the potential of this compound in treating neurological disorders. Its derivatives have shown promise in alleviating symptoms associated with conditions such as Alzheimer's disease and depression . The compound's ability to cross the blood-brain barrier enhances its therapeutic applicability in neuropharmacology.

Material Science Applications

In addition to its biological activities, this compound has applications in material science . Its unique chemical structure allows it to be utilized as a precursor for synthesizing novel materials with specific properties. Research is ongoing to explore its use in creating advanced polymers and nanomaterials that can be applied in various industrial sectors.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of related naphthyridine derivatives:

Compound NameStructural FeaturesBiological Activity
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridineContains chlorine substituentAntimicrobial properties
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridineChlorine at a different positionPotential anticancer activity
6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridineTwo chlorine substituentsEnhanced biological activity
5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridineChlorine at another positionVaried biological effects

This comparative analysis illustrates how structural modifications can influence the compound's reactivity and biological activity.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus pneumoniae, outperforming traditional antibiotics .
  • Anticancer Research : In vitro studies revealed that certain derivatives induced apoptosis in cancer cell lines through the inhibition of specific signaling pathways related to cell survival and proliferation .
  • Neuroprotective Studies : Animal models treated with naphthyridine derivatives showed improved cognitive function and reduced neuroinflammation markers compared to controls .

Mechanism of Action

The mechanism of action of 2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application, but common targets include DNA, proteins, and cellular membranes .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs of 2-benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine, highlighting substituent variations and their impact on physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1,2,3,4-Tetrahydro-2,7-naphthyridine None C₈H₁₀N₂ 134.19 Simplest analog; lacks benzyl group, reducing lipophilicity .
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Cl at 6-position C₈H₉ClN₂ 168.62 Chlorine enhances electronegativity, potentially improving receptor binding .
8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine OCH₃ at 8-position C₉H₁₂N₂O 164.20 Methoxy group increases polarity, affecting solubility and metabolic pathways .
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine Cl at 7-position C₈H₉ClN₂ 168.62 Positional isomerism alters ring strain and biological activity .
2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine Benzyloxy, Cl, CH₃ substituents C₁₆H₁₃ClN₂O 284.74 Multiple substituents modulate steric and electronic effects .

Key Observations :

  • Benzyl vs. Alkyl Substituents : The benzyl group in the target compound increases steric bulk and lipophilicity compared to smaller alkyl groups (e.g., methyl in 2,6-dimethyl analogs) .
  • Halogen Effects : Chloro-substituted analogs (e.g., 6-chloro derivatives) exhibit higher electronegativity, which may enhance interactions with biological targets like kinases or DNA .
Cytotoxic and Anticancer Effects
  • Benzo[h]naphtho[1,2-b][1,6]naphthyridines : Exhibit potent cytotoxicity (IC₅₀: 1–10 µM) against HeLa and MCF-7 cancer cells via intercalation into DNA or inhibition of topoisomerases .
  • Chloro-substituted Analogs : 7-Chloro-1,8-naphthyridine derivatives show moderate activity (IC₅₀: 20–50 µM), suggesting substituent position critically impacts efficacy .
Neuroactive Potential

Physicochemical and Crystallographic Data

  • Crystal Structures : Pyrolo[3,4-d]pyridazine derivatives (e.g., C₂₁H₁₉N₃O₂) reveal planar aromatic cores with bond lengths of 1.372–1.384 Å for C–C and 1.385 Å for C–N, stabilizing π-π stacking interactions .
  • LogP Values : Benzyl-substituted compounds typically have higher LogP (e.g., ~2.5) compared to methoxy (LogP ~1.7) or chloro (LogP ~1.9) analogs, influencing bioavailability .

Biological Activity

2-Benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine is a bicyclic heterocyclic compound that has attracted attention in medicinal chemistry due to its significant biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound belongs to the naphthyridine family and features a fused ring structure with nitrogen atoms that contribute to its unique chemical reactivity. The specific benzyl substitution enhances its biological activity compared to other derivatives within the same family.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. The compound's mechanism likely involves disrupting cellular processes or interfering with metabolic pathways essential for microbial survival.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis. Specific derivatives have shown promising results in preclinical models of cancer .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It can bind to enzymes and receptors that play critical roles in cellular functions. For instance, it may act as an inhibitor of certain kinases involved in cancer progression .

Case Studies and Experimental Data

Several studies have documented the biological effects of this compound:

  • Study on Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
  • Anticancer Efficacy : In a study evaluating the anticancer potential against breast cancer cell lines (MCF-7), the compound showed an IC50 value of 15 µM after 48 hours of treatment. This suggests a moderate level of potency compared to standard chemotherapeutic agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related naphthyridine derivatives:

Compound NameStructural FeaturesBiological Activity
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridineContains chlorine substituentAntimicrobial properties
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridineChlorine at a different positionPotential anticancer activity
6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridineTwo chlorine substituentsEnhanced biological activity

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-benzyl-1,2,3,4-tetrahydro-2,7-naphthyridine?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of its unsaturated precursor. For example, debenzylation of intermediates like 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine using Pd/C under hydrogen atmosphere (3 atm, methanol/dioxane, 20°C, 6 hours) yields the target compound with high purity (78% as dihydrochloride) . Multi-component reactions involving cyanoacetamide derivatives and benzoyl precursors under basic conditions (e.g., PriONa in PriOH) also provide a pathway to structurally related naphthyridines .

Q. How can the purity and structural integrity of synthesized this compound be validated?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the benzyl substituent and tetrahydro ring system. Mass spectrometry (exact mass: 258.099–258.1106 Da) provides additional validation . X-ray crystallography, as demonstrated for analogous tetrahydro-naphthyridines, resolves bond lengths (e.g., C–C: 1.372–1.384 Å) and hydrogen-bonding networks .

Q. What are the key challenges in optimizing yields during synthesis?

  • Methodological Answer : Competing side reactions, such as over-reduction or incomplete debenzylation, often reduce yields. Optimizing catalyst loading (e.g., 10% Pd/C) and reaction time (≤6 hours) minimizes degradation . Temperature control (20–25°C) and inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Advanced Research Questions

Q. How do substituents on the naphthyridine core influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl at position 5) enhance interactions with biological targets like kinases or antimicrobial enzymes. For instance, 2-benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine shows improved inhibitory activity compared to unsubstituted analogs . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like PDK1 or bacterial topoisomerases .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved for structurally similar derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in tetrahydro systems) or solvent-dependent shifts. Use variable-temperature NMR to identify conformational flexibility. For example, coalescence temperature experiments distinguish between axial and equatorial substituents in the tetrahydro ring . Cross-validate with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate spectra and assign peaks accurately .

Q. What strategies are effective in scaling up synthesis while maintaining enantiopurity for chiral derivatives?

  • Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) ensures enantioselectivity. For example, (2R,4R)-configured pyrrolidine intermediates are synthesized via chiral auxiliary-directed hydrogenation . Continuous-flow reactors improve scalability by enhancing heat/mass transfer and reducing side reactions .

Q. How can mechanistic insights into the compound’s reactivity guide derivatization for新材料 applications?

  • Methodological Answer : The benzyl group undergoes facile deprotection under acidic conditions, enabling post-synthetic modifications. For instance, hydrogenolysis of the benzyl moiety (Pd/C, H₂) generates a free amine for further functionalization . Electrophilic aromatic substitution (e.g., nitration at position 5) leverages the electron-rich naphthyridine core for materials science applications, such as OLED precursors .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying ratios of regioisomers?

  • Methodological Answer : Competing reaction pathways (e.g., kinetic vs. thermodynamic control) govern regioisomer distribution. For example, hydrogenation of 3-methyl-2,7-naphthyridine produces a 5:1 mixture of 5,6,7,8-tetrahydro and 1,2,3,4-tetrahydro derivatives due to steric hindrance at the methyl-substituted position . Adjusting catalyst type (e.g., Pd/CaCO₃ vs. PtO₂) or solvent polarity can shift selectivity toward desired isomers .

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